
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride
Descripción general
Descripción
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride is an organic compound with the molecular formula C13H8ClNO2. It appears as a colorless to light yellow crystalline solid and has a melting point of approximately 175-180 degrees Celsius . This compound is soluble in organic solvents such as methanol, ethanol, and dichloromethane but is insoluble in water . It is an important intermediate used in the synthesis of various organic compounds and may have pharmacological activity, potentially useful for antibacterial, antiviral, or anti-parasitic treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride can be synthesized through several methods. One common method involves the coupling reaction of diazo compounds . Another method includes the use of 5-formylfuran-2-ylboronic acid with palladium diacetate and tri tert-butylphosphoniumtetrafluoroborate in water and dimethyl sulfoxide at ambient temperature . The reaction mixture is then heated to 80 ± 5 °C, followed by filtration and vacuum drying to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for further applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium diacetate, potassium acetate, and dimethyl sulfoxide . The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions may produce various substituted furan derivatives .
Aplicaciones Científicas De Investigación
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit the growth of bacteria, viruses, or parasites by interfering with their metabolic processes . Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: This compound has a similar structure but with a hydroxy group instead of a chloro group.
5-(4-Oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde: This compound features an oxo group, providing different chemical properties and reactivity.
Uniqueness
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride is unique due to its chloro group, which can influence its reactivity and biological activity. This makes it a valuable intermediate for synthesizing various derivatives with potential pharmacological applications .
Propiedades
Fórmula molecular |
C13H8Cl2N2O2 |
|---|---|
Peso molecular |
295.12 g/mol |
Nombre IUPAC |
5-(4-chloroquinazolin-6-yl)furan-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C13H7ClN2O2.ClH/c14-13-10-5-8(1-3-11(10)15-7-16-13)12-4-2-9(6-17)18-12;/h1-7H;1H |
Clave InChI |
XGKCRFUEZJXUKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=NC=N2)Cl.Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
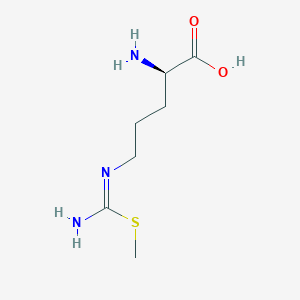
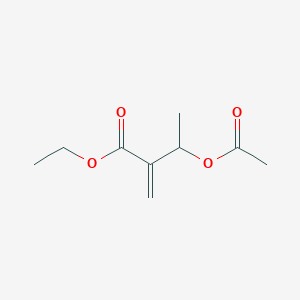
![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B8581432.png)
![5-Chloro-4-nitrotetrazolo[1,5-a]quinoline](/img/structure/B8581435.png)
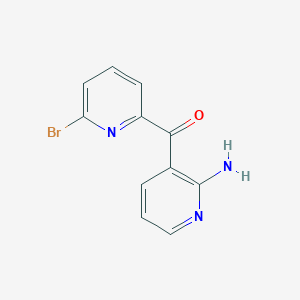
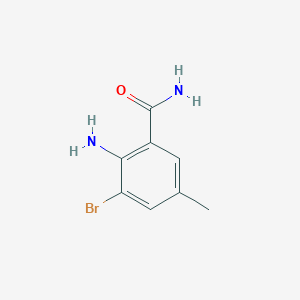
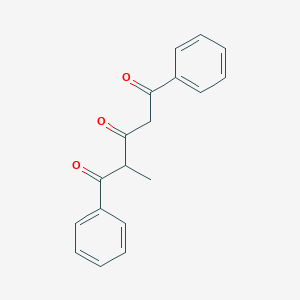
![3-{4-[(Pyridin-3-yl)methyl]phenyl}prop-2-en-1-ol](/img/structure/B8581465.png)
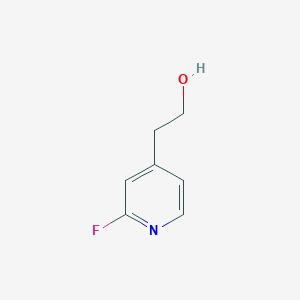
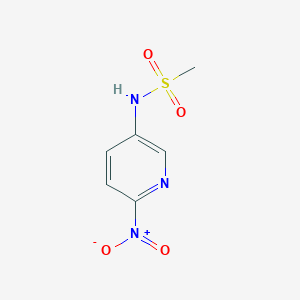
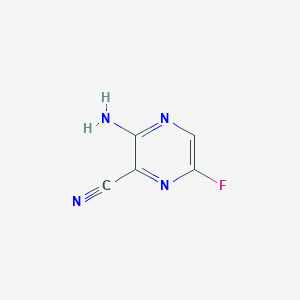
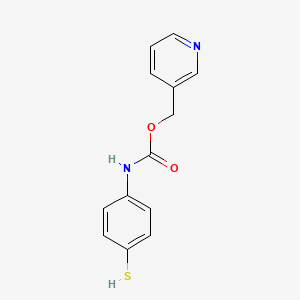
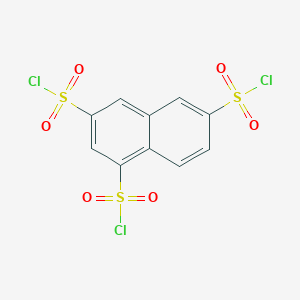
![tert-Butyl 9-(allyloxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8581516.png)
